molecular formula C17H28ClNO B1394693 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219982-75-8

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride

Cat. No.: B1394693
CAS No.: 1219982-75-8
M. Wt: 297.9 g/mol
InChI Key: MMQFNWUCKNSXGP-UHFFFAOYSA-N
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Description

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C17H28ClNO and a molecular weight of 297.87 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2-(2-isopropyl-5-methylphenoxy)ethyl group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride typically involves several steps. One common method includes the reaction of 2-(2-isopropyl-5-methylphenoxy)ethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. After the reaction is complete, the product is purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride can be compared with other similar compounds, such as:

    3-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine: The non-hydrochloride form of the compound.

    2-(2-Isopropyl-5-methylphenoxy)ethyl chloride: A precursor in the synthesis of the target compound.

    Piperidine derivatives: Other piperidine-based compounds with similar structures but different substituents.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-13(2)16-7-6-14(3)11-17(16)19-10-8-15-5-4-9-18-12-15;/h6-7,11,13,15,18H,4-5,8-10,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMQFNWUCKNSXGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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